![molecular formula C9H16N2O B3164393 N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine CAS No. 892582-14-8](/img/structure/B3164393.png)
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine
Overview
Description
Scientific Research Applications
- Application : N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine has been investigated as a potential urease inhibitor. Researchers have synthesized analogues of furan chalcone scaffolds, including this compound, and evaluated their inhibition potential against bacterial urease enzymes . Understanding urease inhibition can aid in developing therapies for urease-related disorders.
- Application : Researchers have explored the synthetic chemistry of furan chalcones, including N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine, for their potential in drug design and discovery. These compounds offer promising avenues for developing novel pharmaceutical agents .
- Application : N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine falls within this class and may find applications in drug formulation, delivery, or targeting. Its unique structure could contribute to enhancing drug properties .
- Application : N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine’s pharmacological profile remains an area of interest. It may exhibit specific interactions with biological targets, making it relevant for drug development .
- Application : Researchers might explore its use in optimizing production processes, enhancing yields, or improving product quality .
- Application : N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine could serve as a reagent or probe in analytical chemistry. Its unique properties may enable sensitive detection or quantification of specific analytes.
Urease Inhibition
Medicinal Chemistry
Pharmaceutics
Pharmacology
Biopharma Production
Analytical Chemistry
Future Directions
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine is available for purchase for research and development purposes . Its potential applications and future directions would depend on the outcomes of such research. As with all chemical compounds, further studies are needed to fully understand its properties and potential uses.
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-methylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h2,4,7,10-11H,3,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYXINJULRVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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